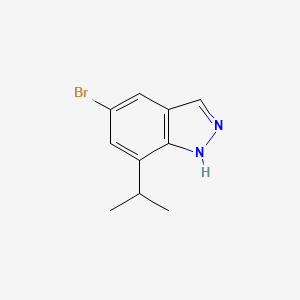

5-Bromo-7-isopropyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-propan-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZLVUPLAGPFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610773 | |

| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773887-09-5 | |

| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-7-isopropyl-1H-indazole chemical properties

An In-depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole for Advanced Research

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 773887-09-5), a heterocyclic building block of significant interest in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique combination of steric and electronic properties. This document delves into its physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and explores its spectroscopic signature. Emphasis is placed on its chemical reactivity, particularly the strategic utility of its functional groups in complex molecular assembly. Furthermore, we contextualize its primary application as a key intermediate in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), a frontier in therapeutic intervention.

Core Physicochemical & Structural Properties

This compound is a solid, polycyclic aromatic compound.[1] Its structure is defined by a bicyclic indazole core, featuring a bromine atom at the C5 position and an isopropyl group at the C7 position. This strategic functionalization provides multiple avenues for synthetic diversification. The compound is classified as a key "Protein Degrader Building Block," highlighting its relevance in contemporary drug discovery.[2]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 773887-09-5 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [2][3] |

| Molecular Weight | 239.11 g/mol | [2] |

| Appearance | Solid | [3] |

| Typical Purity | ≥98% | [2] |

| Storage | Room Temperature | [2] |

| InChI Key | WHZLVUPLAGPFMC-UHFFFAOYSA-N | [3] |

| Synonyms | 5-Bromo-7-(propan-2-yl)-1H-indazole | [3] |

Molecular Structure Analysis

The molecule's architecture is pivotal to its function. The isopropyl group at C7 provides steric bulk, which can be crucial for achieving selective binding in crowded protein active sites. The bromine atom at C5 is not merely a substituent; it is a versatile chemical handle for introducing further complexity via transition metal-catalyzed cross-coupling reactions.[4][5] The indazole core itself contains a nucleophilic N1-H, which can be alkylated or arylated, though this often presents regioselectivity challenges.

Caption: Structure of this compound with key reactive sites.

Synthesis and Purification Protocol

The synthesis of this compound is not commonly found as a single, consolidated procedure in the literature. However, a robust and logical pathway can be constructed from established organometallic transformations. The most efficient route involves a two-step sequence starting from commercially available 2-isopropylaniline.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-6-isopropylaniline

Causality: The synthesis begins with the regioselective bromination of 2-isopropylaniline. The isopropyl group and the amino group cooperatively direct the incoming electrophile (Br⁺) to the ortho and para positions. As both ortho positions are sterically hindered by the bulky isopropyl group and one is already occupied by the amino group, bromination preferentially occurs at the other ortho position (C6) and the para position (C4). To achieve mono-bromination at the desired C6 position, N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, slow release of bromine, minimizing over-bromination.[1]

Protocol:

-

To a stirred solution of 2-isopropylaniline (1.0 eq) in a suitable solvent like benzene or acetonitrile, add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at 0-5 °C to control the exothermic reaction.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-isopropylaniline.[1]

Step 2: Synthesis of this compound

Causality: This step employs a classic indazole synthesis method involving diazotization of the aniline followed by intramolecular cyclization.[6][7] Isoamyl nitrite in the presence of an acid (like acetic acid) serves as the diazotizing agent, converting the primary amine into a reactive diazonium species. This intermediate then undergoes spontaneous cyclization, facilitated by heat, to form the stable indazole ring system.

Protocol:

-

Dissolve the 2-bromo-6-isopropylaniline (1.0 eq) from Step 1 in glacial acetic acid.

-

Add isoamyl nitrite (1.2-1.5 eq) dropwise to the solution at room temperature.[7]

-

Heat the reaction mixture to 60-70 °C and maintain for several hours until TLC analysis indicates the reaction is complete.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.[7]

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectroscopic characteristics can be reliably predicted based on data from closely related analogs and fundamental principles.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Notes |

| ¹H NMR | N1-H | ~13 ppm (broad singlet) | Typical for indazole N-H protons, often broad due to exchange. |

| C3-H | ~8.1 ppm (singlet) | The proton on the pyrazole ring, typically downfield. | |

| C4-H | ~7.8 ppm (doublet) | Aromatic proton ortho to the bromine, deshielded. | |

| C6-H | ~7.5 ppm (doublet) | Aromatic proton meta to the bromine. | |

| Isopropyl CH | ~3.2 ppm (septet) | Methine proton split by six adjacent methyl protons. | |

| Isopropyl CH₃ | ~1.3 ppm (doublet) | Six equivalent methyl protons split by the methine proton. | |

| ¹³C NMR | C5-Br | ~115 ppm | Carbon bearing the bromine atom. |

| C7-C(iso) | ~145 ppm | Carbon bearing the isopropyl group. | |

| C3 | ~135 ppm | Carbon in the pyrazole ring. | |

| Isopropyl CH | ~28 ppm | Methine carbon of the isopropyl group. | |

| Isopropyl CH₃ | ~22 ppm | Methyl carbons of the isopropyl group. | |

| Mass Spec (EI) | [M]⁺ | 238/240 m/z | Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its three distinct reactive sites, which can be addressed with high selectivity.

Caption: Major reaction pathways for derivatizing the title compound.

-

N-Functionalization: The proton on the N1 nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or arylation. A significant challenge in indazole chemistry is controlling the regioselectivity of this reaction, as functionalization can occur at either N1 or N2. The choice of base, solvent, and electrophile can influence the N1/N2 product ratio.[4] For many applications, particularly in PROTACs where the indazole may bind as a kinase hinge-binder, maintaining the N1-H is crucial, and this site is often protected or left unreacted.

-

C5-Bromo Cross-Coupling: This is the most exploited reactive handle on the molecule. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful method for C-C, C-N, and C-O bond formation.[10]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems at the C5 position. This is a cornerstone reaction for building molecular complexity.[4][11]

-

Buchwald-Hartwig Amination: Allows for the direct installation of primary or secondary amines at the C5 position, a common strategy for attaching linkers.

-

Sonogashira Coupling: Enables the formation of a C-C triple bond by coupling with terminal alkynes, providing a rigid connection point for linkers.

-

Application in Targeted Protein Degradation (PROTACs)

The primary driver for the increased interest in this compound is its application as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[12][13]

PROTAC Mechanism of Action: A PROTAC molecule consists of three parts: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[14] The PROTAC forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI, which flags it for destruction by the proteasome.

Caption: Role of the indazole fragment in a PROTAC molecule.

In this context, the 7-isopropyl-1H-indazole moiety can serve as the "warhead" that binds to the target protein, such as a kinase. The C5-bromo position is the ideal attachment point for the linker, which is then connected to the E3 ligase ligand. The synthesis of a PROTAC would therefore involve a cross-coupling reaction at the C5 position of this compound to append the linker-E3 ligase assembly.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from the closely related 5-bromo-1H-indazole can be used for preliminary hazard assessment.

-

Hazards: Expected to be harmful if swallowed and to cause serious eye damage.[15] May cause skin and respiratory irritation.

-

Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]

-

Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18869-18883. Available at: [Link]

-

PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

-

Schoeggl Toledano, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Available at: [Link]

-

Request PDF. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

-

Request PDF. (2020). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

-

YouTube. (2021). PREPARATION OF 2, 4, 6–TRIBROMO ANILINE. Retrieved from [Link]

-

Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-4-fluoro-6-isopropylaniline. Retrieved from [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

-

Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Bery, N., et al. (2021). Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of Medicinal Chemistry, 64(20), 15477-15502. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-6-isopropylaniline. Retrieved from [Link]

-

Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. (2023). Journal of the American Chemical Society. Available at: [Link]

- Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole.

-

European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved from [Link]

-

AAPS Newsmagazine. (2022). Early-Stage PROTAC Development and the Road to IND. Retrieved from [Link]

-

Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its structural properties, present a detailed, representative synthetic protocol, and discuss the analytical techniques essential for its characterization and quality control. Furthermore, this guide contextualizes the molecule's importance as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors. The strategic positioning of the bromo and isopropyl substituents offers a unique combination of a synthetic handle for further elaboration and a key interaction moiety for binding within enzyme active sites. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules, with the indazole nucleus being a preeminent example.[1][2] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is considered a "privileged scaffold." This term denotes a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[3]

Indazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[1][2] Their most prominent role in modern drug discovery, however, is as the core structure for a multitude of protein kinase inhibitors.[4][5] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core and are used to treat various cancers by targeting specific tyrosine or serine/threonine kinases.[5][6][7] The success of this scaffold lies in its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[3] The specific substitution pattern around the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Physicochemical and Structural Properties

This compound is a specifically substituted derivative designed to serve as a versatile intermediate in synthetic chemistry. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrN₂ | [8][9] |

| Molecular Weight | 239.11 g/mol | [8][9] |

| CAS Number | 773887-09-5 | [8][9] |

| Appearance | Solid / Powder | [8] |

| Purity | Typically ≥98% | [8][9] |

| InChI Key | WHZLVUPLAGPFMC-UHFFFAOYSA-N | [8] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the indazole core, a common and effective strategy for preparing substituted indazoles involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.[10]

Synthetic Strategy: A Representative Pathway

A plausible and widely applicable route to this compound begins with 2-amino-3-isopropylaniline. The synthesis proceeds through a three-step sequence: bromination, diazotization, and cyclization.

-

Electrophilic Bromination: The starting aniline is selectively brominated at the position para to the activating amino group. This is a standard electrophilic aromatic substitution.

-

Diazotization: The resulting 4-bromo-2-amino-3-isopropylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Intramolecular Cyclization: The diazonium salt is not isolated. Upon gentle warming or a change in conditions, it undergoes an intramolecular cyclization reaction to form the stable 1H-indazole ring system.

This approach is highly adaptable and leverages readily available starting materials, making it a robust choice for laboratory-scale synthesis.

Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles for indazole synthesis and should be adapted and optimized by qualified personnel. All work should be conducted in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromo-2-amino-3-isopropylaniline

-

Dissolve 2-amino-3-isopropylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC). Causality: TLC is used to track the consumption of the starting material, preventing over-bromination and ensuring optimal yield.

-

Pour the reaction mixture into a beaker of ice water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Step 2: Synthesis of this compound

-

Suspend 4-Bromo-2-amino-3-isopropylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-neck flask.

-

Cool the suspension to 0-5 °C with vigorous stirring.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Causality: Maintaining a low temperature is crucial for the stability of the diazonium salt intermediate.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The formation of the indazole product is often accompanied by a color change.

-

Monitor the reaction by TLC until the diazonium intermediate is fully consumed.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

Spectroscopic Characterization

The structure of this compound would be confirmed using a suite of standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region: Two doublets in the ~7.0-8.0 ppm range, corresponding to the protons on the benzene ring. Aliphatic Region: A septet (~3.0-3.5 ppm) and a doublet (~1.3 ppm) characteristic of the isopropyl group. NH Proton: A broad singlet (>10 ppm) for the indazole N-H.[11] |

| ¹³C NMR | Signals corresponding to the 10 carbon atoms, including distinct peaks for the isopropyl methyl carbons, the isopropyl methine carbon, and the six aromatic carbons of the indazole ring.[11] |

| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

| Infrared (IR) | Characteristic N-H stretching band (~3100-3300 cm⁻¹), C-H stretching bands (~2900-3000 cm⁻¹), and C=C aromatic stretching bands (~1500-1600 cm⁻¹). |

Purity Assessment

High-Performance Liquid Chromatography (HPLC): Purity is quantitatively assessed by reverse-phase HPLC. A successful synthesis should yield a product with ≥98% purity, determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength (e.g., 254 nm).

Biological Context and Therapeutic Potential

A Scaffold for Kinase Inhibitor Design

This compound is not merely an inert chemical but a strategically designed building block for drug discovery. Its value stems from the specific placement of its substituents:

-

The Indazole Core: As established, this moiety acts as an effective hinge-binder in the ATP pocket of many protein kinases.[3][4]

-

7-isopropyl Group: This bulky, hydrophobic group can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and potentially influencing selectivity against other kinases.

-

5-bromo Substituent: The bromine atom is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic and modular installation of a wide variety of other chemical groups, enabling the rapid exploration of structure-activity relationships (SAR) to optimize a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13]

Conceptual Mechanism of Action: ATP-Competitive Kinase Inhibition

Indazole-based molecules frequently function as ATP-competitive inhibitors. They occupy the same binding site as the natural substrate, ATP, thereby preventing the kinase from phosphorylating its downstream protein substrates. This blockade of signal transduction is a proven therapeutic strategy, particularly in oncology.[14]

Caption: General mechanism of ATP-competitive kinase inhibition by an indazole-based compound.

Conclusion

This compound represents a highly valuable and strategically designed molecular building block for modern drug discovery. Its physicochemical properties, coupled with a robust synthetic accessibility, make it an attractive starting point for synthetic campaigns. The indazole core provides a proven pharmacophore for kinase inhibition, while the isopropyl and bromo substituents offer opportunities for tuning hydrophobic interactions and for extensive synthetic elaboration, respectively. This guide has outlined its core properties, a representative synthesis, and the analytical validation required, providing a foundational resource for researchers aiming to exploit this privileged scaffold in the development of novel therapeutics.

References

-

Kumar, R., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(1), 1-23. [Link]

-

Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Request PDF. [Link]

-

ProQuest. (n.d.). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]

-

Stellux. (n.d.). This compound, min 98%, 100 mg. Stellux. [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7296. [Link]

-

Li, D., et al. (2016). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 21(11), 1432. [Link]

-

National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

National Institutes of Health. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Institutes of Health. [Link]

-

Reddy, Y. V. R., et al. (2014). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 6(6), 411-417. [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

American Chemical Society. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Page loading... [wap.guidechem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-isopropyl-1H-indazole

Abstract

5-Bromo-7-isopropyl-1H-indazole is a substituted indazole derivative of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound. Given the absence of a direct, single-pot synthesis in published literature, this document outlines two scientifically grounded, multi-step strategies designed for researchers and drug development professionals. The first pathway proceeds through the construction of a substituted aniline precursor, followed by indazole ring formation. The second pathway employs a more convergent approach, focusing on the direct C-H functionalization of a 5-bromo-1H-indazole core via directed ortho-metalation. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and visual representations to facilitate understanding and practical application in a research setting.

Introduction: The Significance of Substituted Indazoles

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are recognized as important pharmacophores.[1] They are bioisosteres of indoles and are present in a variety of therapeutic agents exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The specific substitution pattern on the indazole ring system is crucial for modulating the pharmacological activity and physicochemical properties of the molecule. The target molecule, this compound, possesses a substitution pattern that is synthetically challenging to achieve directly, necessitating a well-designed synthetic strategy. This guide explores two viable synthetic routes, providing the technical details required for its laboratory preparation.

Pathway 1: Synthesis via a Substituted Aniline Precursor

This initial strategy is a linear approach that focuses on the construction of a key substituted aniline intermediate, which is then cyclized to form the desired indazole ring. This method offers a high degree of control over the regiochemistry of the final product.

Conceptual Workflow for Pathway 1

The overall transformation can be visualized as a two-stage process: the synthesis of 4-bromo-2-isopropyl-6-methylaniline and its subsequent conversion to this compound. The synthesis of the aniline precursor itself is a multi-step process starting from commercially available materials.

Caption: Workflow for the synthesis of this compound via a substituted aniline precursor.

Experimental Protocols for Pathway 1

Step 1.1: Acetylation of 2,6-Dimethylaniline

-

Rationale: The amino group of 2,6-dimethylaniline is protected as an acetamide to prevent side reactions and to direct the subsequent bromination to the para position.

-

Protocol:

-

To a stirred solution of 2,6-dimethylaniline (1.0 eq) in glacial acetic acid (5 M), add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(2,6-dimethylphenyl)acetamide.

-

Step 1.2: Bromination of N-(2,6-dimethylphenyl)acetamide

-

Rationale: The acetamido group is a strong ortho-, para- director. With the ortho positions blocked by methyl groups, bromination occurs selectively at the para position.

-

Protocol:

-

Dissolve N-(2,6-dimethylphenyl)acetamide (1.0 eq) in glacial acetic acid (4 M).

-

Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Stir the mixture for 4 hours.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 4-bromo-N-(2,6-dimethylphenyl)acetamide.

-

Step 1.3: Hydrolysis of 4-Bromo-N-(2,6-dimethylphenyl)acetamide

-

Rationale: The protecting acetyl group is removed to regenerate the free amine for the subsequent steps.

-

Protocol:

-

Suspend 4-bromo-N-(2,6-dimethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (2:1 v/v).

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2,6-dimethylaniline.

-

Step 1.4: Synthesis of 4-Bromo-2-isopropyl-6-methylaniline

-

Rationale: This is a key step involving the conversion of a methyl group to an isopropyl group. A plausible, albeit complex, route involves a series of reactions. A more direct alkylation is challenging due to the deactivated ring. A potential route involves benzylic bromination of one methyl group, followed by Grignard formation and reaction with acetone, and subsequent reduction. A more streamlined, yet still multi-step, approach could involve a different starting material. For the purpose of this guide, we will adapt a procedure for the alkylation of anilines, acknowledging the challenges.[3] A more practical approach in a research setting might be to synthesize 2-isopropylaniline first and then proceed with methylation and bromination.

Step 1.5: Indazole Ring Formation from 4-Bromo-2-isopropyl-6-methylaniline

-

Rationale: The substituted aniline is converted to the corresponding indazole via diazotization of the amino group, followed by intramolecular cyclization. This is a common method for the synthesis of 1H-indazoles.[4]

-

Protocol:

-

Dissolve 4-bromo-2-isopropyl-6-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Pour the mixture into ice-water and neutralize with sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Pathway 2: Synthesis via C-H Functionalization of a 5-Bromo-1H-indazole Core

This convergent strategy begins with the synthesis of 5-bromo-1H-indazole, followed by the regioselective introduction of the isopropyl group at the C7 position. This approach leverages modern synthetic techniques such as directed ortho-metalation (DoM).[5][6][7]

Conceptual Workflow for Pathway 2

This pathway involves the initial synthesis of 5-bromo-1H-indazole, protection of the N1 position with a directing group, followed by directed ortho-metalation and alkylation at the C7 position, and finally deprotection.

Caption: Workflow for the synthesis of this compound via C-H functionalization.

Experimental Protocols for Pathway 2

Step 2.1: Synthesis of 5-Bromo-1H-indazole

-

Rationale: The indazole core is synthesized from a commercially available aniline derivative.

-

Protocol:

-

To a flask containing 4-bromo-2-methylaniline (1.0 eq) in chloroform, add acetic anhydride (1.1 eq) at a temperature below 40°C.

-

Stir for 1 hour, then add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq).

-

Reflux the solution for 20 hours.

-

Cool to room temperature and remove the volatiles under reduced pressure.

-

Perform an aqueous workup with hydrochloric acid and subsequent basification with sodium hydroxide.

-

Extract the product with ethyl acetate and purify by recrystallization or column chromatography to yield 5-bromo-1H-indazole.

-

Step 2.2: N1-Protection of 5-Bromo-1H-indazole

-

Rationale: Protection of the N1 position is crucial for directing the subsequent metalation to the C7 position. A suitable directing group, such as an N,N-diisopropylcarbamoyl group, is installed. This group can chelate the organolithium reagent, facilitating deprotonation at the adjacent C7 position.[8]

-

Protocol:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add N,N-diisopropylcarbamoyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N1-(N,N-diisopropylcarbamoyl)-5-bromo-1H-indazole.

-

Step 2.3: Directed ortho-Metalation and Isopropylation

-

Rationale: This is the key C-H functionalization step. The N1-directing group facilitates the regioselective deprotonation at the C7 position by an organolithium base. The resulting aryllithium species is then quenched with an isopropyl electrophile.[5][6][9]

-

Protocol:

-

Dissolve the N1-protected 5-bromo-1H-indazole (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add TMEDA (1.5 eq) followed by the dropwise addition of n-butyllithium (1.5 eq, solution in hexanes).

-

Stir the mixture at -78 °C for 2 hours to ensure complete metalation.

-

Add 2-iodopropane (isopropyl iodide) (2.0 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate N1-protected-5-bromo-7-isopropyl-1H-indazole.

-

Step 2.4: Deprotection

-

Rationale: The final step involves the removal of the N1-directing group to yield the target product. The conditions for deprotection will depend on the specific protecting group used. For a carbamoyl group, basic or acidic hydrolysis can be employed.

-

Protocol (for a carbamoyl group):

-

Dissolve the N1-protected-5-bromo-7-isopropyl-1H-indazole (1.0 eq) in a suitable solvent such as methanol.

-

Add a strong base, such as sodium methoxide or potassium hydroxide (excess), and heat the mixture at reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, neutralize with dilute acid, and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to obtain this compound.

-

Data Summary

| Pathway | Key Transformation | Starting Material | Key Reagents | Anticipated Yield Range |

| 1 | Indazole ring formation | 4-Bromo-2-isopropyl-6-methylaniline | Sodium nitrite, Acetic acid | Moderate to Good |

| 2 | C-H Isopropylation | N1-Protected-5-bromo-1H-indazole | n-BuLi, TMEDA, 2-Iodopropane | Moderate |

Conclusion

The synthesis of this compound presents a significant synthetic challenge due to the lack of direct methods for its preparation. This technical guide has detailed two plausible and scientifically robust multi-step pathways to achieve this target molecule. Pathway 1 offers a more traditional, linear approach with potentially higher overall yields, contingent on the successful synthesis of the key substituted aniline precursor. Pathway 2 provides a more convergent and modern route, leveraging the power of directed ortho-metalation for the key C-H functionalization step. The choice between these pathways will depend on the specific expertise, resources, and objectives of the research team. Both strategies offer a roadmap for the synthesis of this and other similarly substituted indazole derivatives, thereby facilitating further research in medicinal chemistry and drug discovery.

References

- Benchchem. Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols.

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline.

- PrepChem.com. Synthesis of 2-Methyl-6-isopropyl aniline.

- Benchchem. Technical Support Center: Synthesis of 2-Isopropyl-4-methoxyaniline.

- Grokipedia. Directed ortho metalation.

- Baran Lab. Directed Metalation: A Survival Guide.

- Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole.

- Unknown. Directed (ortho) Metallation.

- PubMed. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group.

- Organic Chemistry Portal. Directed ortho Metalation (DOM).

- Wikipedia. Directed ortho metalation.

- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Google Patents. US5117061A - Process of preparing substituted anilines.

- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.

- University of Windsor. ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS.

- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.

- Unknown. Friedel-Crafts reactions with N-heterocyclic alcohols..

- RSC Publishing. Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives.

- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Wikipedia. Friedel–Crafts reaction.

- Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

-

European Journal of Chemistry. Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[9][10]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. Available from:

- SciSpace. Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H.

- NIH. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.

- ResearchGate. Recent Advances in the Chemistry of Indazoles | Request PDF.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. baranlab.org [baranlab.org]

- 10. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

Biological activity of 5-Bromo-7-isopropyl-1H-indazole

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Bromo-7-isopropyl-1H-indazole

Authored by a Senior Application Scientist

Foreword: Charting the Course for a Novel Indazole Derivative

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities.[1][2][3] While a substantial body of research exists for a multitude of indazole derivatives, this compound remains a relatively unexplored entity. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. By leveraging the extensive knowledge of the indazole pharmacophore, we will extrapolate potential biological activities, delineate robust experimental workflows for validation, and provide the foundational insights necessary to unlock the therapeutic promise of this specific molecule. Our approach is grounded in established principles of medicinal chemistry and guided by the successes of structurally related compounds.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic compound, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity.[1] Its structural resemblance to purines allows it to function as an effective ATP-competitive inhibitor of various kinases, a mechanism central to many targeted cancer therapies.[4][5] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole core, underscoring its clinical significance.[6] The diverse biological activities attributed to indazole derivatives span anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[1][7]

The specific substitutions on the indazole ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position and the isopropyl group at the 7-position of the title compound are anticipated to significantly influence its biological profile. The bromine atom can participate in halogen bonding and serves as a synthetic handle for further chemical modifications, while the isopropyl group can enhance binding to hydrophobic pockets within target proteins.[8][9]

Anticipated Biological Activity: A Focus on Kinase Inhibition and Oncology

Given the prevalence of indazole-based kinase inhibitors, it is highly probable that this compound will exhibit activity in this domain.[5][10] The primary focus of this guide will be on its potential as an anticancer agent acting through kinase inhibition.

Hypothetical Mechanism of Action: Targeting Receptor Tyrosine Kinases

Many indazole derivatives target receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.[6] A plausible mechanism of action for this compound would involve competitive inhibition at the ATP-binding site of key oncogenic kinases such as VEGFRs, PDGFR, or FGFRs.

Caption: Proposed mechanism of RTK inhibition by this compound.

Potential Anti-Proliferative and Pro-Apoptotic Effects

Inhibition of key oncogenic signaling pathways is expected to translate into potent anti-proliferative activity against various cancer cell lines.[11] Furthermore, by disrupting survival signals, this compound may induce apoptosis.[11]

A Roadmap for Experimental Validation

To ascertain the biological activity of this compound, a systematic and multi-tiered experimental approach is essential.

In Vitro Profiling

A broad panel of kinases should be screened to identify the primary targets of the compound. This can be performed using various commercially available platforms.

Experimental Protocol: Kinase Panel Screening (Example using ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Serially dilute the compound in kinase buffer to achieve a range of concentrations.

-

Prepare kinase, substrate, and ATP solutions in kinase buffer.

-

-

Kinase Reaction:

-

Add the kinase and substrate solution to a 384-well plate.

-

Add the serially diluted compound or DMSO (vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The MTT or similar cell viability assays are fundamental for assessing the cytotoxic effects of the compound on various cancer cell lines.[6]

Experimental Protocol: MTT Assay for Anti-Proliferative Activity

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (typically in a serum-free medium).

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for the MTT anti-proliferative assay.

Flow cytometry-based assays can be employed to investigate the induction of apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies using appropriate animal models, such as xenograft models in immunocompromised mice.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for comparative analysis.

Table 1: Hypothetical Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 ± 0.2 |

| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |

| HCT116 | Colorectal Carcinoma | 2.1 ± 0.3 |

| HepG2 | Hepatocellular Carcinoma | 1.2 ± 0.15 |

Table 2: Hypothetical Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| VEGFR2 | 15 ± 3 |

| PDGFRβ | 25 ± 5 |

| c-Kit | 40 ± 8 |

| FGFR1 | 60 ± 12 |

Synthesis of this compound

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, molecule within the esteemed indazole family. Based on the extensive research into its chemical class, a strong rationale exists for its investigation as a kinase inhibitor with potential applications in oncology. The experimental roadmap outlined in this guide provides a comprehensive framework for elucidating its biological activity, from initial in vitro screening to in vivo efficacy studies. The insights gained from such investigations will be instrumental in determining the therapeutic potential of this novel compound and guiding its future development.

References

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

MySkinRecipes. 5-Bromo-3-isopropyl-1H-indazole. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

Chem-Impex. 5-Bromo-7-methyl-1H-indazole. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Taylor & Francis. Indazole – Knowledge and References. [Link]

- Patsnap. Method for synthesizing 5-bromo-7-azaindole.

-

NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

NIH. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

NIH. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

-

EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

-

RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

NIH. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. [Link]

-

NIH. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

-

NIH. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Incyte. Incyte Clinical Trials. [Link]

-

J&K Scientific LLC. 5-Bromo-1H-indazole | 53857-57-1. [Link]

-

Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. Substituted tryptamine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] This guide focuses on a specifically substituted analog, 5-Bromo-7-isopropyl-1H-indazole, a versatile building block poised for innovation in modern drug discovery. We will dissect the strategic rationale behind its unique substitution pattern, propose a robust synthetic pathway, and explore its vast potential in generating derivatives for key therapeutic areas. Particular emphasis is placed on its applications in kinase inhibition and the burgeoning field of targeted protein degradation. This document serves as a technical primer, providing not only theoretical insights but also actionable experimental protocols to empower researchers in their quest for novel therapeutics.

The this compound Scaffold: Synthesis and Properties

Rationale for a Privileged Scaffold

The utility of the this compound core lies in the strategic placement of its functional groups, each serving a distinct purpose in drug design:

-

The 1H-Indazole Core: This bicyclic system is a bioisostere of indole and is frequently found in molecules that interact with ATP-binding sites, particularly in protein kinases.[1] Its N1-H and N2 atoms act as crucial hydrogen bond donors and acceptors, anchoring ligands to their protein targets.

-

The C5-Bromine: This halogen atom is not merely a substituent; it is a versatile synthetic "handle." Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the systematic and modular construction of diverse analog libraries.[2][3] This is fundamental for exploring structure-activity relationships (SAR).

-

The C7-Isopropyl Group: This bulky, lipophilic group serves multiple functions. It can probe hydrophobic pockets within a target's binding site to enhance potency. Critically, its steric bulk can enforce a specific conformation (a "twist") upon the indazole ring, which can improve selectivity by preventing the molecule from binding to off-targets that have a more constrained active site.

Proposed Synthesis of the Core Scaffold

While numerous methods exist for indazole synthesis, a practical and adaptable route to this compound can be conceptualized from commercially available starting materials, such as 2-bromo-6-isopropylaniline. The following multi-step synthesis is proposed, based on established chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Causality in Synthesis:

-

Nitration: The synthesis begins with the regioselective nitration of 2-bromo-6-isopropylaniline. The directing effects of the amino and isopropyl groups favor the introduction of the nitro group at the C4 position, para to the amine.

-

Diazotization and Intramolecular Cyclization: The resulting nitroaniline is then subjected to diazotization. The diazonium salt intermediate can undergo intramolecular cyclization to form a benzisoxazole (anthranil) derivative. This is a common strategy to set up the eventual indazole ring system.

-

Reductive Ring Opening and Recyclization: The final step involves the reduction of the benzisoxazole. Under specific reductive conditions, the N-O bond is cleaved, and the intermediate recyclizes to form the thermodynamically more stable 1H-indazole ring.[1]

Physicochemical Properties

The core scaffold possesses the following key characteristics:

-

Molecular Formula: C10H11BrN2[4]

-

Molecular Weight: 239.11 g/mol [4]

-

Appearance: Typically an off-white to yellow solid.

-

Solubility: Expected to have good solubility in organic solvents like DMSO, DMF, and chlorinated solvents, with limited aqueous solubility.

-

Purity: Commercially available with purities often exceeding 98%.[4]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold is realized through its derivatization.

Kinase Inhibition: A Primary Application

Indazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[5] The SAR of these analogs is highly dependent on the substituents at key positions.

Table 1: Representative SAR Data for 1H-Indazole-Based Kinase Inhibitors

| Compound | Key Modification | Target Kinase | IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|---|---|

| Lead Compound | Unmodified Scaffold | ASK1 | 150 | 850 |

| Analog A | R1 = Cyclopropyl | ASK1 | 85 | 420 |

| Analog B | Optimized R1/R2 | ASK1 | 12 | 65 |

| Hit Compound | 3-(pyrazin-2-yl) | Pim-1 | 75 | - |

| Hit Compound | 3-(pyrazin-2-yl) | Pim-2 | 110 | - |

| Hit Compound | 3-(pyrazin-2-yl) | Pim-3 | 90 | - |

Data compiled from studies on novel kinase inhibitors with a 1H-indazole scaffold.[5]

Expert Insights on SAR:

-

C3 Position: Substitution at the C3 position is critical for targeting the kinase active site. Often, an aryl or heteroaryl group at this position engages in key interactions.

-

N1 Position: Modification at the N1 position is used to extend into solvent-exposed regions or to pick up additional interactions. As seen in Table 1, substituting this position with groups like cyclopropyl can significantly improve potency.[5]

-

C5 Position (The Bromo Handle): The data above highlights the importance of R-group optimization. Using the C5-bromo position, medicinal chemists can introduce a vast array of chemical diversity via cross-coupling to find optimal substituents that enhance potency, selectivity, and pharmacokinetic properties.

Key Biological Mechanisms and Applications

Mechanism of Kinase Inhibition

Indazole-based inhibitors typically function as "Type I" inhibitors, competing with ATP for binding to the kinase hinge region in the enzyme's active site.

Caption: Inhibition of the ASK1 signaling pathway by an indazole derivative.

The indazole's nitrogen atoms form hydrogen bonds with the kinase "hinge" residues, mimicking the adenine portion of ATP. The substituents at positions C3, C5, and N1 then determine the molecule's affinity and selectivity for a particular kinase.[5]

A Building Block for Targeted Protein Degradation (TPD)

A cutting-edge application for this scaffold is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[4][6][7] This technology represents a paradigm shift in pharmacology. The this compound is explicitly categorized as a "Protein Degrader Building Block," indicating its utility in this space.[4]

PROTAC Mechanism: A PROTAC consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] The PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Caption: The PROTAC mechanism using an indazole-based ligand.

In this context, a derivative of this compound would be synthesized to bind a specific POI (e.g., a kinase). The linker and E3 ligase ligand would be attached via the C5 position (after a coupling reaction) or the N1 position.

Antibacterial Activity

Certain indazole analogs have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[9][10] This suggests that libraries derived from the 5-bromo-7-isopropyl core could be screened for novel antibacterial agents, particularly against Gram-positive pathogens.[9]

Key Experimental Protocols

Protocol: Synthesis of a C5-Arylated Analog via Suzuki Coupling

This protocol describes a general method for derivatizing the 5-bromo position, a critical step in SAR exploration.

Objective: To couple an arylboronic acid to the this compound core.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)[2]

-

Base (e.g., Cesium Carbonate or Potassium Carbonate, 1.5-2.0 eq)[2]

-

Solvent: Dioxane/Water mixture (e.g., 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (1.5 eq).

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (Dioxane/Water). Finally, add the palladium catalyst (5 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired C5-arylated product.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the potency (IC50) of a synthesized analog against a target kinase.[5]

Objective: To measure the dose-dependent inhibition of a target kinase by an indazole derivative.

Materials:

-

384-well plates

-

Target kinase, substrate, and ATP

-

Synthesized indazole inhibitor (serial dilutions in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Luminometer

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the indazole inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase, its specific substrate, and ATP in reaction buffer. Add this mix to all wells of the plate to initiate the reaction.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. The amount of light produced is directly proportional to the kinase activity.

-

Data Acquisition: Incubate for 30-60 minutes, then read the luminescence on a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Perspectives

The this compound scaffold is more than just another heterocycle; it is a highly engineered starting point for the development of sophisticated molecular probes and next-generation therapeutics. Its strategic functionalization allows for precise control over molecular properties, making it an ideal core for targeting complex protein families like kinases.

The future of this scaffold is particularly bright in the field of targeted protein degradation. As researchers seek to expand the repertoire of E3 ligases and target proteins, versatile and well-characterized building blocks like this one will be indispensable.[10] Future work should focus on developing efficient and regioselective methods for functionalizing other positions on the indazole ring to further expand the accessible chemical space and unlock new therapeutic possibilities.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available at: [Link]

-

Thirupathi, P., et al. (2015). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. Available at: [Link]

-

Yadav, L., & Chaudhary, S. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

-

Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. PubMed Central. Available at: [Link]

-

Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. Available at: [Link]

-

Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SAGE Journals. Available at: [Link]

-

Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology. Available at: [Link]

-

Hariyanti, et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

-

Unknown Author. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]

-

Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SAGE Journals. Available at: [Link]

-

Zhang, Y., et al. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available at: [Link]

- Unknown Author. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

Wimmer, L., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. mdpi.com [mdpi.com]

- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Bromo-7-isopropyl-1H-indazole: A Technical Guide for Researchers

Forward

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromo-7-isopropyl-1H-indazole. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that while this compound is commercially available, a complete set of its experimental spectroscopic data is not readily found in the public domain literature. Therefore, this guide has been meticulously compiled by leveraging spectral data from closely related structural analogs, primarily 5-bromo-1H-indazole, to predict and interpret the spectroscopic behavior of the target molecule. The protocols and interpretations herein are grounded in established principles of spectroscopic analysis and provide a robust framework for the characterization of this and similar indazole derivatives.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a bicyclic aromatic structure with a bromine substituent on the benzene ring and an isopropyl group adjacent to the pyrazole ring. This unique substitution pattern will give rise to a distinct set of signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

-